molecular formula C21H22N4O5S2 B2630917 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide CAS No. 333747-35-6

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2630917
CAS No.: 333747-35-6
M. Wt: 474.55
InChI Key: JTMXKANPYIHRQI-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide is a synthetic chemical compound featuring a pyrimidine-sulfonamide core, a structure often associated with significant bioactivity in agricultural and pharmaceutical research. The specific 2,6-dimethoxypyrimidine moiety is a key pharmacophore found in various patented herbicidal agents, where it frequently functions as an acetolactate synthase (ALS) inhibitor . The integration of the 3-(phenylsulfanyl)propanamide side chain may potentially modulate the compound's properties, influencing its bioavailability, metabolic stability, and target selectivity. This compound is intended for research applications only. Its primary value lies in its potential use as a standard in analytical chemistry, a lead compound in the development of novel enzyme inhibitors, or a chemical probe for investigating biological pathways in plant or microbial systems. Researchers can explore its mechanism of action, structure-activity relationships (SAR), and physicochemical characteristics. Key Research Applications: • Agricultural Chemical Research: Investigation as a potential herbicide, studying its efficacy and mode of action on plant growth . • Enzymology Studies: Serves as a candidate for inhibiting specific enzymes, such as ALS or protoporphyrinogen oxidase (PPO), in biochemical assays . • Chemical Synthesis: Used as a key intermediate for the synthesis of more complex molecules with tailored biological activities. This product is strictly for laboratory research use and is not certified for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-29-20-14-18(23-21(24-20)30-2)25-32(27,28)17-10-8-15(9-11-17)22-19(26)12-13-31-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMXKANPYIHRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as hexane, ethyl acetate, and acetone to remove impurities . The final product is obtained through a series of reactions involving the coupling of the pyrimidinyl and sulfamoyl groups with the phenylsulfanyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization and filtration to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and phenylsulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide are highlighted through comparisons with analogous sulfonamide-propanamide derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrimidine Substituents Propanamide Substituents Key Physicochemical Data (Elemental Analysis)
This compound C₂₄H₂₂N₄O₄S 462.52 2,6-Dimethoxy 3-(Phenylsulfanyl) C: 62.49%; H: 4.98%; N: 12.73%; S: 6.98%
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide C₂₆H₂₄N₄O₄S 500.56 4-Methyl 2-(6-Methoxynaphthalen-2-yl) C: 62.32%; H: 4.79%; N: 12.87% (theoretical)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Pyrimidin-2-yl 2-(1,3-Dioxoisoindolin-2-yl) C: 58.59%; H: 4.81%; N: 14.32%; S: 6.69% (observed)
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide C₂₃H₂₂ClN₃O₂S₂ 476.01 2,4-Dimethylphenyl (sulfamoyl) 3-(4-Chlorophenylsulfanyl) N/A

Key Observations:

Pyrimidine Substitution Effects: The 2,6-dimethoxy groups on the pyrimidine ring in the target compound enhance hydrophilicity compared to 4-methyl (compound in ) or pyrimidin-2-yl () substituents. In contrast, 4-methylpyrimidin-2-yl () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Propanamide Side Chain Modifications :

  • The phenylsulfanyl group in the target compound offers moderate lipophilicity, balancing permeability and solubility. Replacing this with a 6-methoxynaphthalen-2-yl group () introduces steric bulk and aromaticity, which could improve binding to hydrophobic pockets but reduce metabolic stability .
  • The 1,3-dioxoisoindolin-2-yl group () introduces a rigid, planar structure that may enhance π-π stacking interactions but could limit conformational flexibility during target binding .

Electron-Withdrawing vs.

Physicochemical Properties :

  • The target compound’s molecular weight (462.52 g/mol) is lower than analogs with naphthyl or isoindole-dione substituents (e.g., 500.56 g/mol in ), aligning better with Lipinski’s rule of five for drug-likeness .
  • Elemental analysis discrepancies (e.g., oxygen content in : observed 13.95% vs. calculated 12.11%) may reflect synthesis byproducts or hydration states .

Implications for Drug Design

  • Hydrophobic Enclosure : The dimethoxy-pyrimidine and phenylsulfanyl groups in the target compound may synergize to create a hydrophobic enclosure, enhancing binding to targets like kinases or proteases .
  • Metabolic Stability : The absence of halogen substituents (cf. ’s chlorophenyl group) suggests the target compound may undergo faster hepatic clearance, necessitating structural optimization for prolonged half-life .
  • Synthetic Feasibility : Close alignment of elemental analysis data () indicates robust synthetic routes for the target compound, whereas analogs with complex substituents (e.g., isoindole-dione in ) may require multi-step protocols .

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C22H22N6O6S3
  • Molecular Weight : 562.6417 g/mol
  • CAS Number : 497082-06-1
  • Structural Characteristics : The compound features a central acetamide group and multiple aromatic rings, which are typical in biologically active compounds.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can:

  • Inhibit Zymosan-induced Oxidative Bursts : The compound effectively reduces oxidative bursts in whole blood phagocytes and isolated polymorphonuclear cells, suggesting its role in modulating immune responses.
  • Downregulate Inflammatory Cytokines : It significantly decreases the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, and IL-13 while upregulating the anti-inflammatory cytokine IL-10 in models of generalized inflammation induced by zymosan.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The specific mechanisms remain under investigation, but the structural motifs suggest interactions with cellular pathways involved in proliferation and apoptosis .

While the precise mechanism of action for this compound is not fully elucidated, several hypotheses can be drawn from its chemical structure:

  • Inhibition of Nitric Oxide Production : The ability to inhibit nitric oxide production in lipopolysaccharide-induced macrophages points towards a potential mechanism involving the modulation of nitric oxide synthase pathways.
  • Interactions with Cellular Signaling Pathways : The presence of sulfamoyl and phenylsulfanyl groups may allow for interactions with specific receptors or enzymes involved in inflammatory signaling cascades.

Toxicity Studies

Toxicological assessments have demonstrated that this compound has a favorable safety profile:

  • Non-toxic to Normal Fibroblast Cells : In vitro studies revealed no significant toxicity to normal fibroblast cells.
  • Acute Toxicological Studies : Evaluations conducted on Balb/c mice indicated no acute toxicity, further supporting its potential for therapeutic use.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1Demonstrated anti-inflammatory effects through cytokine modulation in zymosan-treated mice.
Study 2Showed cytotoxicity against breast cancer cell lines with IC50 values indicating effective growth inhibition.
Study 3Investigated the compound's mechanism of action related to nitric oxide inhibition in macrophages.

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